1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine, with the chemical formula CHBrFN, is a compound that features a brominated aromatic ring and an ethanamine functional group. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its reactivity and biological activity.
The compound is cataloged under the CAS number 1391307-02-0. It can be synthesized through various chemical methods, which are detailed in subsequent sections. The compound's structural characteristics and properties make it a subject of interest in synthetic organic chemistry.
1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine belongs to the class of organic compounds known as amines. It is specifically classified as a primary amine due to the presence of an amino group attached to a carbon atom that is part of an ethyl chain. The trifluoromethyl and bromo substituents on the aromatic ring categorize it further into halogenated compounds, which are often used in medicinal chemistry.
The synthesis of 1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine can be achieved through several routes:
The synthesis typically requires careful control of reaction parameters such as temperature, pressure, and concentration to ensure high purity and yield of the desired product.
The molecular structure of 1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine can be represented using various notations:
The compound exhibits notable features such as:
1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine can participate in various chemical reactions typical for amines and halogenated compounds:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and minimize side products.
The mechanism of action for 1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine largely depends on its interactions with biological targets:
Research into similar compounds suggests that halogenated amines can exhibit varied pharmacological effects, making them valuable in drug development.
1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine has potential applications in:
The synthesis of 1-[2-bromo-4-(trifluoromethyl)phenyl]ethanamine (CAS 1391307-02-0) relies on functionalized aromatic precursors, primarily brominated ketones. 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS 383-53-9) serves as a pivotal intermediate, accessible via Friedel-Crafts acylation of 4-(trifluoromethyl)benzene followed by selective ortho-bromination [4] [7]. Its molecular architecture—featuring an electron-withdrawing trifluoromethyl group adjacent to the bromine—creates a sterically congested electrophilic center, complicating nucleophilic amination.
Recent advances employ umpolung strategies using bench-stable reagents like (Me₄N)SCF₃/AgF. This system facilitates room-temperature trifluoromethylamine formation via in situ thiocarbamoyl fluoride intermediates, enabling direct amination while preserving the bromo substituent. Quantitative conversions are achieved within minutes for structurally similar amines, demonstrating exceptional functional group tolerance [5]. Alternative routes involve Buchwald-Hartwig coupling with ammonia equivalents, though competing debromination remains a limitation when using palladium catalysts at elevated temperatures.
Reductive amination of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one (C₉H₆BrF₃O, MW 267.05) represents the most efficient route to the target amine. Acetophenone derivatives undergo condensation with ammonia or ammonium acetate, forming imines that are subsequently reduced. Key reductants include:
Table 1: Reductive Amination Agents and Performance
| Reducing Agent | Solvent | Temperature | Yield Range | Key Advantage |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 25°C | 75-88% | Selective iminium ion reduction |
| NaBH(OAc)₃ | DCE | 25°C | 82-90% | Acid stability, low epimerization |
| BH₃·TEA | CF₃CH₂OH | 60°C | 70-85% | No catalyst, recyclable solvent |
Critical to success is the stepwise protocol: Imine formation precedes reductant addition to suppress dialkylation. For the sterically hindered 2-bromo-4-(trifluoromethyl) system, extended condensation times (8–12 h) are needed before reduction [3] [6].
Preserving the C–Br bond during amination is essential for downstream functionalization (e.g., Suzuki coupling). Challenges arise from:
Optimized systems leverage copper(I) catalysis for amination, where Cu⁺ exhibits lower propensity for C–Br oxidative addition than Pd. Copper(I) thiophene-2-carboxylate (CuTC) in toluene at 100°C achieves 85% bromine retention in aminations of analogous bromoaryl ketones [9]. Polar aprotic solvents like DMF further suppress nucleophilic displacement of bromine by stabilizing copper-amide complexes.
For reductive amination, weak acid buffers (pH 4–5, acetate or phosphate) prevent base-mediated dehydrohalogenation. Sodium triacetoxyborohydride is ideal here, as it operates under mildly acidic conditions without competing debromination [6].
Solvent choice critically impacts reaction kinetics, selectivity, and byproduct profiles:
Table 2: Solvent Impact on Key Reaction Metrics
| Solvent | Relative Rate (Imine Formation) | Bromine Retention (%) | Major Byproduct |
|---|---|---|---|
| Methanol | 1.0 (reference) | 65-75% | Hydrolytic debromination |
| Dichloroethane | 0.8 | 92-95% | None significant |
| DMF | 1.5 | 70-80% | Enolization products |
| Toluene | 0.6 | 95-98% | Unreacted ketone |
Co-solvent systems (e.g., DCE/MeOH 4:1) balance imine solubility and halogen stability, achieving yields >85% with <5% dehalogenated byproducts. Supercritical CO₂ has emerged as an alternative for continuous-flow syntheses, though scalability for this specific substrate remains unverified [10].
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 21416-14-8